![molecular formula C19H21N3O4S2 B250065 N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide, also known as EABS, is a sulfonamide-based compound that has shown promise in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
In inflammation research, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB can lead to the reduction of pro-inflammatory cytokine production and the attenuation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and antimicrobial activity. These effects make this compound a promising therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, this compound has been found to have low toxicity in vitro, making it a safe compound for use in lab experiments.
One limitation of this compound for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In cancer research, future studies could focus on the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could focus on the use of this compound in animal models of inflammatory diseases to determine its potential therapeutic benefits. In microbial infection research, future studies could focus on the development of this compound derivatives with improved antimicrobial activity.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has shown promise in various scientific research applications, including cancer, inflammation, and microbial infections. Its mechanism of action involves the inhibition of HDACs and NF-κB, leading to the inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and antimicrobial activity. This compound has several advantages for lab experiments, including its relatively simple synthesis method and low toxicity in vitro. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxybenzoyl chloride with thiosemicarbazide to produce 4-ethoxybenzoylthiosemicarbazide. This compound is then reacted with allyl isothiocyanate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, including arthritis and inflammatory bowel disease. In microbial infection research, this compound has been found to have antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Eigenschaften
Molekularformel |
C19H21N3O4S2 |
---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
4-ethoxy-N-[[4-(prop-2-enylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-13-20-28(24,25)17-11-7-15(8-12-17)21-19(27)22-18(23)14-5-9-16(10-6-14)26-4-2/h3,5-12,20H,1,4,13H2,2H3,(H2,21,22,23,27) |
InChI-Schlüssel |
ZQAQCQHKIOUKLO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.